Benzyl 2-hydroxypiperidine-1-carboxylate Benzyl 2-hydroxypiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 69622-67-9
VCID: VC13580277
InChI: InChI=1S/C13H17NO3/c15-12-8-4-5-9-14(12)13(16)17-10-11-6-2-1-3-7-11/h1-3,6-7,12,15H,4-5,8-10H2
SMILES: C1CCN(C(C1)O)C(=O)OCC2=CC=CC=C2
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol

Benzyl 2-hydroxypiperidine-1-carboxylate

CAS No.: 69622-67-9

Cat. No.: VC13580277

Molecular Formula: C13H17NO3

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 2-hydroxypiperidine-1-carboxylate - 69622-67-9

Specification

CAS No. 69622-67-9
Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
IUPAC Name benzyl 2-hydroxypiperidine-1-carboxylate
Standard InChI InChI=1S/C13H17NO3/c15-12-8-4-5-9-14(12)13(16)17-10-11-6-2-1-3-7-11/h1-3,6-7,12,15H,4-5,8-10H2
Standard InChI Key DJHBQZYPXJJJMZ-UHFFFAOYSA-N
SMILES C1CCN(C(C1)O)C(=O)OCC2=CC=CC=C2
Canonical SMILES C1CCN(C(C1)O)C(=O)OCC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Molecular Composition

The compound has the molecular formula C₁₃H₁₇NO₃ (molecular weight: 235.28 g/mol) . Key structural features include:

  • A piperidine ring (six-membered amine heterocycle).

  • A hydroxyl group (-OH) at the C2 position.

  • A benzyloxycarbonyl (Cbz) group (-COOCH₂C₆H₅) at the N1 position.

The SMILES notation (C1CCN(C(C1)O)C(=O)OCC2=CC=CC=C2) and InChIKey (DJHBQZYPXJJJMZ-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental applications.

Table 1: Physical Properties

PropertyValueSource
Boiling Point384.9 ± 42.0 °C (760 mmHg)
Density1.2 ± 0.1 g/cm³
Flash Point186.6 ± 27.9 °C
Refractive Index1.574

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common route involves reduction of protected piperidones:

  • Protection: Piperidine-2-one is protected with a benzyl carbamate group using benzyl chloroformate (CbzCl) .

  • Reduction: The ketone is reduced to a secondary alcohol using diisobutylaluminum hydride (DIBAL-H) at -78°C .

  • Deprotection: Selective removal of protecting groups yields the final product .

Example Protocol :

  • Step 1: React 1-benzyl-4-piperidone with cyanogen bromide under basic conditions.

  • Step 2: Reduce the intermediate with DIBAL-H in dichloromethane at low temperatures.

  • Step 3: Purify via silica gel chromatography to isolate benzyl 2-hydroxypiperidine-1-carboxylate in >90% yield.

Industrial Optimization

Scalable methods prioritize cost-efficiency and minimal waste:

  • Continuous Flow Systems: Enhance reaction control for exothermic steps .

  • Catalytic Hydrogenation: Replaces stoichiometric reductants like DIBAL-H .

Chemical Reactivity and Applications

Functional Group Transformations

The hydroxyl and carboxylate groups enable diverse reactions:

  • Oxidation: Converts the C2 hydroxyl to a ketone using Jones reagent .

  • Esterification: Reacts with acyl chlorides to form esters .

  • N-Deprotection: Hydrogenolysis removes the benzyl group for further amine functionalization .

Pharmaceutical Intermediates

This compound is pivotal in synthesizing:

  • Analgesics: Intermediate for remifentanil precursors .

  • Alkaloids: Key precursor in vertine and lythrine synthesis .

  • Enzyme Inhibitors: Modulates piperidine-based pharmacophores targeting proteases .

Table 2: Biological Relevance of Derivatives

DerivativeTarget ActivityApplication
4-Anilinopiperidineµ-Opioid receptor agonistPain management
HydroxypicolinateChiral building blockAsymmetric synthesis

Recent Advances and Future Directions

Catalytic Asymmetric Hydrogenation

Iridium-catalyzed hydrogenation of pyridinium salts enables stereoselective synthesis of cis-hydroxypiperidines, enhancing access to chiral drug candidates .

Green Chemistry Initiatives

  • Solvent-Free Reactions: Microwave-assisted synthesis reduces dichloromethane use .

  • Biocatalysis: Lipases for enantioselective esterification .

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